molecular formula C20H19N3OS B5556251 (5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

(5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one

Cat. No.: B5556251
M. Wt: 349.5 g/mol
InChI Key: GKNLDPNMAIXGND-SDXDJHTJSA-N
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Description

(5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one is a synthetic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring, a benzylidene group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one typically involves a multi-step process:

    Formation of the Thiazolone Ring: The thiazolone ring is synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolone derivative and benzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the intermediate compound and 4-phenylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted under reflux conditions in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one is unique due to the presence of the thiazolone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-benzylidene-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19-18(15-16-7-3-1-4-8-16)25-20(21-19)23-13-11-22(12-14-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNLDPNMAIXGND-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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